2-Hydroxy-4-methylpentan-3-one
CAS No.:
Cat. No.: VC14236415
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12O2 |
|---|---|
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 2-hydroxy-4-methylpentan-3-one |
| Standard InChI | InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4-5,7H,1-3H3 |
| Standard InChI Key | JZFRZJUXMOAVFU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)C(C)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
2-Hydroxy-4-methylpentan-3-one (CAS: 52279-27-3 ) features a pentan-3-one skeleton substituted with a hydroxyl group at carbon 2 and a methyl group at carbon 4. The IUPAC name reflects this arrangement, distinguishing it from the isomer 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol; CAS: 123-42-2 ). The structural formula is:
Chirality and Stereochemistry
The compound exhibits chirality at carbon 2, yielding enantiomers such as (2S)-2-hydroxy-4-methylpentan-3-one. Stereochemical purity influences biological interactions, as enantiomers may bind differentially to enzymes or receptors.
Synthesis and Industrial Production
Synthetic Pathways
Common methods include:
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Aldol Condensation: Base-catalyzed reaction of acetone under controlled conditions.
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Oxidation of Alcohols: Selective oxidation of 4-methylpentan-2-ol using catalysts like Jones reagent.
Optimization Parameters
Yield and purity depend on temperature (typically 50–80°C), pressure, and catalyst selection (e.g., NaOH or heterogeneous catalysts). Industrial-scale production emphasizes cost efficiency and minimal byproduct formation.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 116.16 g/mol | |
| Boiling Point | 160–165°C (est.) | |
| Flash Point | 50°C (flammable liquid) | |
| Solubility | Miscible with polar solvents |
The compound’s hydroxyl and ketone groups enable hydrogen bonding, influencing solubility and reactivity.
Biological and Toxicological Profile
Metabolic Pathways
As a primary metabolite of MIBK, 2-Hydroxy-4-methylpentan-3-one is detected in blood and brain tissues following MIBK exposure . Its rapid formation underscores its role in toxicokinetic studies.
Acute Toxicity
Genotoxicity and Carcinogenicity
Industrial Applications
Solvent and Intermediate
Used in coatings, adhesives, and pharmaceutical synthesis due to its ketone reactivity and solubility profile .
Precursor for Bioactive Molecules
Derivatization reactions yield compounds with antimicrobial and anti-inflammatory properties.
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